

Spectroscopic Profile of 8-Methyl-1-naphthoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 8-Methyl-1-naphthoic acid

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **8-methyl-1-naphthoic acid**, a key organic intermediate. Due to the limited availability of direct experimental spectra in public databases, this document presents a predictive spectroscopic profile based on established principles and data from analogous compounds. The information herein is intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **8-methyl-1-naphthoic acid**. These predictions are derived from the analysis of structurally similar molecules, such as 1-naphthoic acid and other methylated naphthalene derivatives, and are consistent with the expected electronic and steric effects of the substituents on the naphthalene core.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-13	Singlet (broad)	1H	-COOH
~8.1-8.3	Doublet	1H	H-2
~7.8-8.0	Doublet	1H	H-4
~7.7-7.9	Doublet	1H	H-5
~7.4-7.6	Triplet	1H	H-3
~7.3-7.5	Triplet	1H	H-6
~7.2-7.4	Doublet	1H	H-7
~2.8-3.0	Singlet	3H	-CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~170-175	-COOH
~135-140	C-8
~132-135	C-1
~130-133	C-4a
~128-131	C-8a
~127-130	C-4
~126-129	C-5
~125-128	C-2
~124-127	C-6
~123-126	C-7
~122-125	C-3
~20-25	-CH ₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer)
~3050	Medium	C-H stretch (Aromatic)
~2920	Medium	C-H stretch (Methyl)
1680-1710	Strong	C=O stretch (Carboxylic acid dimer)
~1600, ~1450	Medium	C=C stretch (Aromatic ring)
~1300	Medium	C-O stretch
~920	Broad	O-H bend (Out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
186	100	[M] ⁺ (Molecular ion)
169	80	[M - OH] ⁺
141	60	[M - COOH] ⁺
115	40	[C ₉ H ₇] ⁺

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher.

- Sample Preparation: Approximately 5-10 mg of **8-methyl-1-naphthoic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- ^1H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of the solid sample would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

- Sample Preparation (KBr Pellet Method): A small amount of **8-methyl-1-naphthoic acid** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]
- Sample Preparation (Thin Film Method): Alternatively, a small amount of the compound is dissolved in a volatile organic solvent (e.g., dichloromethane). A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the sample.[2]
- Data Acquisition: The sample (pellet or thin film) is placed in the sample holder of the FTIR spectrometer. A background spectrum of air (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .[3]

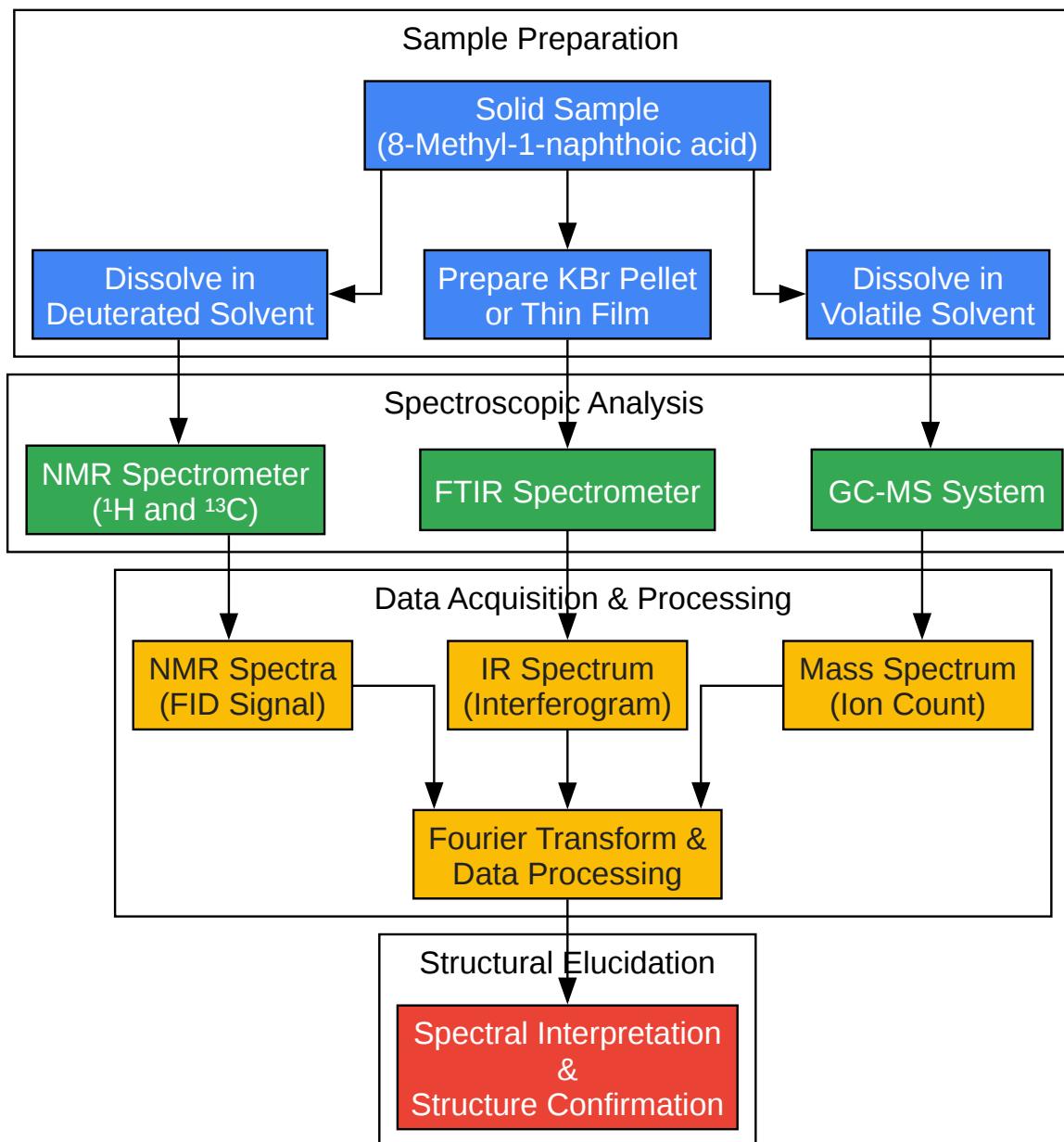
Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

- Sample Introduction: A dilute solution of **8-methyl-1-naphthoic acid** in a volatile solvent is injected into the gas chromatograph. The GC column separates the analyte from any impurities before it enters the mass spectrometer. Alternatively, for a pure sample, direct insertion probe analysis can be used.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5][6] This causes the molecules to ionize and fragment in a reproducible manner.[4][6]
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots relative intensity versus m/z .

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **8-methyl-1-naphthoic acid**.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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